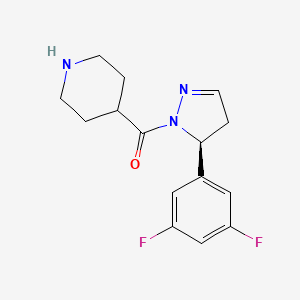
(S)-(5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone is a complex chemical compound characterized by a distinct configuration and multiple functional groups. Its systematic IUPAC name reflects the presence of difluorophenyl and pyrazolyl rings, along with a piperidine moiety, each contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (S)-(5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone involves several critical steps. Starting with commercially available 3,5-difluoroaniline, it undergoes cyclization with suitable reagents to form the pyrazole ring. The configuration is achieved through stereoselective synthesis. The piperidin-4-yl component is then introduced via nucleophilic substitution reactions, followed by the formation of the methanone bridge under controlled conditions to ensure the desired stereochemistry. Specific solvents and catalysts such as palladium or copper complexes are employed to facilitate these transformations, often under an inert atmosphere to prevent side reactions.
Industrial Production Methods: : Scaling up for industrial production requires optimization of the reaction parameters to ensure high yield and purity. Batch processes or continuous flow systems may be used, with precise control of temperature, pressure, and reactant concentrations. Purification methods include crystallization and chromatographic techniques to isolate the compound in its enantiomerically pure form.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes various chemical reactions including:
Oxidation: : It can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids depending on the reaction conditions.
Reduction: : Reduction reactions using hydrogen in the presence of catalysts like palladium on carbon result in the hydrogenation of the pyrazole ring.
Substitution: : Electrophilic and nucleophilic substitution reactions occur at the difluorophenyl ring, with reagents like halogens or organolithium compounds.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Hydrogen with catalysts, lithium aluminum hydride.
Substitution reagents: : Halogens, organolithium compounds.
Major Products: : Vary based on the reaction but may include further functionalized derivatives of the starting compound, such as hydroxyl or amino-substituted variants.
Scientific Research Applications
The scientific research applications of (S)-(5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone are broad and varied:
Chemistry: : Used as a building block in organic synthesis for developing complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor ligand due to its unique structural features.
Medicine: : Explored for pharmacological activities, particularly in the development of novel therapeutics targeting specific enzymes or receptors involved in diseases.
Industry: : Utilized in material science for designing new polymers or as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which (S)-(5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The difluorophenyl and pyrazolyl rings provide a scaffold that can bind to the active site of enzymes, inhibiting their activity. The piperidin-4-yl moiety enhances its binding affinity and specificity, making it a potent inhibitor or modulator of biological pathways. The compound's stereochemistry plays a crucial role in its biological activity, as the (S)-configuration may be essential for optimal interaction with the target.
Comparison with Similar Compounds
When compared to other compounds with similar structural motifs, (S)-(5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone stands out due to its unique combination of functional groups and stereochemistry.
Similar Compounds
(S)-3,5-difluorophenyl-pyrazole derivatives: : Share the pyrazole and difluorophenyl features but may lack the piperidin-4-yl group.
Piperidinyl-methanone analogs: : Have the piperidine and methanone structure but differ in the nature of the aromatic ring or substituents.
Each of these compounds has its own set of properties and applications, but the specific arrangement of this compound gives it a distinct edge in terms of biological activity and synthetic utility.
Properties
Molecular Formula |
C15H17F2N3O |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
[(3S)-3-(3,5-difluorophenyl)-3,4-dihydropyrazol-2-yl]-piperidin-4-ylmethanone |
InChI |
InChI=1S/C15H17F2N3O/c16-12-7-11(8-13(17)9-12)14-3-6-19-20(14)15(21)10-1-4-18-5-2-10/h6-10,14,18H,1-5H2/t14-/m0/s1 |
InChI Key |
IIMINBOVNGIPRY-AWEZNQCLSA-N |
Isomeric SMILES |
C1CNCCC1C(=O)N2[C@@H](CC=N2)C3=CC(=CC(=C3)F)F |
Canonical SMILES |
C1CNCCC1C(=O)N2C(CC=N2)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl N-[(2-chloro-1,6-naphthyridin-7-YL)methyl]carbamate](/img/structure/B15363145.png)
![4-(1-Methylpropyl)-N,N-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenamine](/img/structure/B15363150.png)
![[3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B15363152.png)
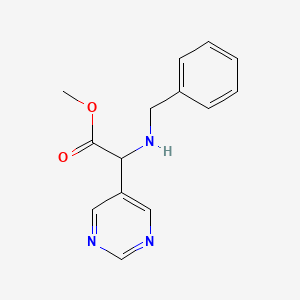
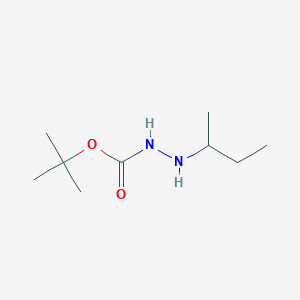
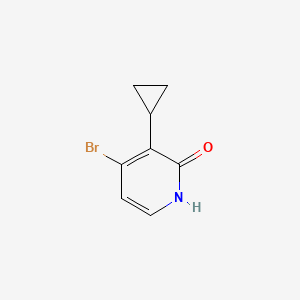
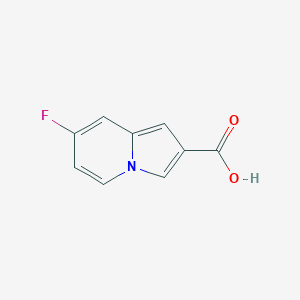
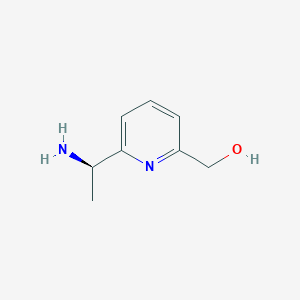
![tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B15363202.png)
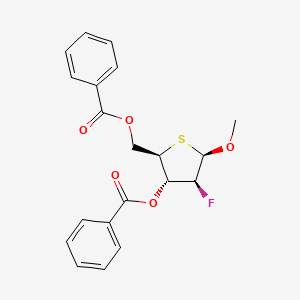
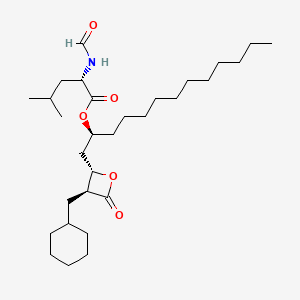
![(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl 4-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B15363217.png)
![[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]boronic acid](/img/structure/B15363223.png)
